molecular formula C17H21N3O3S2 B2810600 3-(benzenesulfonyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one CAS No. 1226454-00-7

3-(benzenesulfonyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2810600
CAS No.: 1226454-00-7
M. Wt: 379.49
InChI Key: VZCYMLCMPKSQAK-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one is a synthetic hybrid molecule designed for pharmaceutical and biochemical research. It incorporates a benzenesulfonamide group, a structural motif recognized for its potential in kinase inhibition . Studies on benzenesulfonamide analogs have shown these compounds can act as inhibitors for receptor tyrosine kinases (RTKs), such as TrkA, which is a promising target in oncology . This hybrid compound also features a 5-methyl-1,3,4-thiadiazole ring, a heterocycle known for its diverse biological activities, and a piperidine scaffold, a common feature in many bioactive molecules . The strategic combination of these pharmacophores is intended to create a multi-targeting agent with potential applications in investigating signal transduction pathways and cell proliferation mechanisms. Its primary research value lies in the exploration of new therapeutic strategies for challenging diseases such as glioblastoma (GBM) and other cell proliferation disorders . This product is intended for non-clinical research applications by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-13-18-19-17(24-13)14-6-5-10-20(12-14)16(21)9-11-25(22,23)15-7-3-2-4-8-15/h2-4,7-8,14H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYMLCMPKSQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What are the critical steps in synthesizing 3-(benzenesulfonyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one?

Answer:
The synthesis typically involves multi-step procedures:

Piperidine-thiadiazole coupling : Reacting 3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine with a benzenesulfonyl-activated propanone derivative under nucleophilic acyl substitution conditions.

Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or toluene are often used to enhance reaction efficiency .

Catalysis : Acid or base catalysts (e.g., KOH) may be employed to accelerate intermediate formation .

Purification : Column chromatography or recrystallization ensures high purity (>95%) of the final product .

Advanced: How can reaction conditions be optimized to improve synthetic yields of this compound?

Answer:
Optimization strategies include:

  • Temperature control : Reflux conditions (e.g., 80–110°C in ethanol) enhance kinetic stability of intermediates .
  • Solvent polarity : Switching from toluene to DMSO improves solubility of sulfonyl-containing intermediates, reducing side reactions .
  • Catalyst screening : Testing bases like triethylamine vs. KOH can influence reaction rates and selectivity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields >80% .

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly for the benzenesulfonyl and thiadiazole moieties .
  • High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular weight (e.g., [M+H]⁺ peak) with <2 ppm error .
  • Infrared Spectroscopy (IR) : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) functional groups .

Advanced: How can researchers address low purity during final product isolation?

Answer:

  • Chromatography optimization : Use gradient elution (e.g., hexane/ethyl acetate 70:30 to 50:50) to resolve closely eluting impurities .
  • Recrystallization solvents : Test mixtures like ethanol/water or dichloromethane/hexane for optimal crystal formation .
  • HPLC analysis : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities ≥0.1% .

Basic: What biological activities are associated with structural analogs of this compound?

Answer:

  • Antimicrobial activity : Thiadiazole derivatives exhibit inhibition against Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 µg/mL) .
  • Anti-inflammatory potential : Piperidine-sulfonyl hybrids reduce COX-2 expression in vitro (IC₅₀ ~10 µM) .
  • Kinase inhibition : Thiadiazole-piperidine scaffolds target PI3K/Akt pathways in cancer cell lines .

Advanced: How can contradictory bioactivity data between studies be resolved?

Answer:

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. MCF-7) and positive controls .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic stability testing : Compare half-life (t₁/₂) in microsomal assays to rule out pharmacokinetic variability .

Basic: What methodologies are used to evaluate stability under storage conditions?

Answer:

  • Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .
  • Light sensitivity testing : UV irradiation (320–400 nm) assesses photolytic stability of the benzenesulfonyl group .

Advanced: How can computational modeling predict interaction mechanisms with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to PI3Kγ (PDB: 1E8X) and calculate binding energies (ΔG ≤ -8 kcal/mol) .
  • MD simulations : GROMACS-based 100 ns trajectories evaluate protein-ligand complex stability (RMSD ≤ 2 Å) .
  • QSAR models : Correlate thiadiazole substituent electronegativity with antimicrobial IC₅₀ values .

Basic: What safety precautions are recommended during handling?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods when handling powdered forms to prevent inhalation .
  • First aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical consultation .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Thiadiazole modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance kinase binding .
  • Piperidine substitution : Replace methyl with ethyl to improve metabolic stability (t₁/₂ increase from 2 to 6 hours) .
  • Sulfonyl group optimization : Fluorinated benzenesulfonyl analogs may enhance blood-brain barrier penetration .

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